molecular formula C9H8BrN B3033037 2-(2-(Bromomethyl)phenyl)acetonitrile CAS No. 73217-11-5

2-(2-(Bromomethyl)phenyl)acetonitrile

Cat. No.: B3033037
CAS No.: 73217-11-5
M. Wt: 210.07 g/mol
InChI Key: KBAPOYSPGUUBJQ-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)phenyl)acetonitrile is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Substituent Effect on Reactions in Acetonitrile : A study by Pruszyński and Leffek (1991) investigated the effects of substituents on the reaction rates and isotope effects in the reaction of phenyl substituted derivatives of 2-phenyl-1,1′,3,3′-tetramethylguanidine with bis(4-nitrophenyl)cyanomethane in acetonitrile. This research is relevant because it explores the reactivity of compounds structurally related to 2-(2-(Bromomethyl)phenyl)acetonitrile in a similar solvent environment (Pruszyński & Leffek, 1991).

  • Radical Cyanomethylation/Arylation Reactions : Pan, Zhang, and Zhu (2015) described the radical cyanomethylation/arylation of arylacrylamides to access oxindoles using acetonitrile. This process involves the functionalization of both the sp(3) C-H of acetonitrile and the sp(2) C-H of the phenyl group, which is relevant to understanding the reactivity of this compound (Pan, Zhang, & Zhu, 2015).

  • Investigation of Living Cationic Ring-Opening Polymerization : Wiesbrock et al. (2005) studied the living cationic ring-opening polymerizations of 2-methyl-, 2-ethyl-, 2-nonyl-, and 2-phenyl-2-oxazoline in acetonitrile at high temperatures. This research provides insights into the behavior of phenyl-containing compounds in polymerization reactions, which might be relevant for derivatives of this compound (Wiesbrock et al., 2005).

  • Electrochemical Oxidation Studies : Dakova et al. (1994) conducted a study on the electrochemical oxidation of 2-phenyl-1,2-benzisothiazol-3(2H)-one and related compounds in acetonitrile. This research might offer valuable insights into the electrochemical behavior of similar phenyl-containing compounds like this compound (Dakova et al., 1994).

  • Synthesis of New Derivatives Using 2-Substituted Vinamidinium Salts : Mehranpour (2014) synthesized new derivatives of 1,5,9,13-tetraaza[16]annulene using 2-substituted vinamidinium salts, including 2-(bromomethyl)phenyl derivatives, in acetonitrile/acetic acid. This research can provide insights into synthetic applications and the reactivity of compounds related to this compound (Mehranpour, 2014).

Safety and Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-[2-(bromomethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAPOYSPGUUBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447680
Record name Benzeneacetonitrile, 2-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-11-5
Record name Benzeneacetonitrile, 2-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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